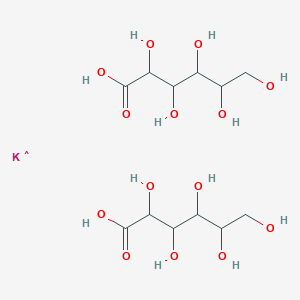
Diketogulonic acid (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diketogulonic acid (potassium) is a chemical compound with the molecular formula C6H7O7K It is a potassium salt of diketogulonic acid, which is derived from the oxidation of ascorbic acid (vitamin C)
準備方法
Synthetic Routes and Reaction Conditions
Diketogulonic acid (potassium) can be synthesized through the oxidation of ascorbic acid. The process involves the conversion of ascorbic acid to dehydroascorbic acid, which is further oxidized to diketogulonic acid. The potassium salt is then formed by neutralizing diketogulonic acid with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of diketogulonic acid (potassium) typically involves the fermentation of glucose using specific strains of bacteria such as Gluconobacter oxydans. This fermentation process produces 2,5-diketo-D-gluconic acid, which can be further processed to obtain diketogulonic acid. The final step involves the neutralization with potassium hydroxide to form the potassium salt .
化学反応の分析
Types of Reactions
Diketogulonic acid (potassium) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce compounds such as oxalic acid and threonic acid.
Reduction: It can be reduced back to ascorbic acid under specific conditions.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxalic acid, threonic acid.
Reduction: Ascorbic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Diketogulonic acid (potassium) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of vitamin C metabolism and its degradation products.
Medicine: It is investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of vitamin C and other related compounds .
作用機序
Diketogulonic acid (potassium) exerts its effects primarily through its role as an intermediate in the metabolism of ascorbic acid. It participates in various biochemical pathways, including the tricarboxylic acid cycle, where it can influence the levels of metabolites such as succinate, fumarate, and malate. Its antioxidant properties also play a significant role in protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
Ascorbic acid (vitamin C): The precursor of diketogulonic acid.
Dehydroascorbic acid: An intermediate in the oxidation of ascorbic acid to diketogulonic acid.
Threonic acid: A product of the further oxidation of diketogulonic acid.
Uniqueness
Diketogulonic acid (potassium) is unique due to its dual role as both an intermediate in vitamin C metabolism and a compound with potential antioxidant properties. Its ability to participate in various biochemical reactions and pathways makes it a valuable compound for research and industrial applications .
特性
InChI |
InChI=1S/2C6H12O7.K/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGNUVCQTWGCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24KO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)


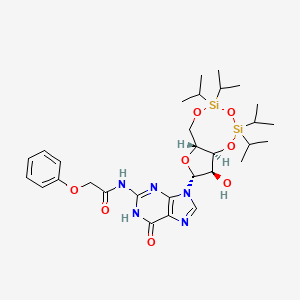
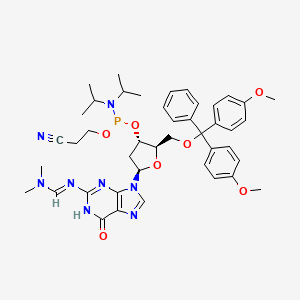
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

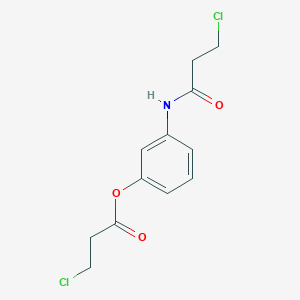

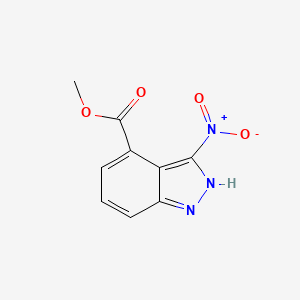

![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
